3-Ethoxy-2-methylpyridine-4-carboxylic acid

Lipophilicity Drug Design Permeability

Researchers often lack pyridine building blocks with precise, multi-point substitution for SAR programs. 3-Ethoxy-2-methylpyridine-4-carboxylic acid (CAS 2091447-32-2) fills this gap with its unique 3-ethoxy/2-methyl/4-COOH triad. • Elevated predicted logP enhances BBB penetration for CNS kinase inhibitor development. • Higher predicted boiling point enables robust distillation scale-up, reducing product loss. • Critical ethyl homolog in alkoxy-chain SAR series (vs. methoxy/propoxy analogs). Supplied at 95% purity for medicinal chemistry and agrochemical R&D.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B15262761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-methylpyridine-4-carboxylic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CN=C1C)C(=O)O
InChIInChI=1S/C9H11NO3/c1-3-13-8-6(2)10-5-4-7(8)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
InChIKeyCIMCXRHUJUGKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2-methylpyridine-4-carboxylic Acid: Physicochemical and Supplier Overview


3-Ethoxy-2-methylpyridine-4-carboxylic acid (CAS 2091447-32-2) is a trisubstituted pyridine building block with a molecular weight of 181.19 g/mol and the formula C9H11NO3 . It features a carboxylic acid at the 4-position, an ethoxy group at the 3-position, and a methyl group at the 2-position. This specific substitution pattern distinguishes it from simpler pyridinecarboxylic acid analogs and is utilized as a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Why Generic Pyridine Analogs Cannot Replace It


The combined presence of the 3-ethoxy and 2-methyl substituents on this pyridine-4-carboxylic acid scaffold imparts unique electronic and steric properties that generic, unsubstituted, or singly substituted analogs cannot replicate. Simply substituting the ethoxy group for a methoxy group alters lipophilicity and metabolic stability, while omitting the 2-methyl group changes the steric environment around the carboxylic acid, impacting subsequent coupling efficiency. Quantitative evidence below demonstrates that these structural nuances lead to measurable differences in key physicochemical parameters, directly influencing synthetic utility and downstream compound profiles.

Quantitative Evidence Versus Closest Analogs


Lipophilicity Advantage Over 3-Methoxy Analog

The target compound is predicted to have a higher partition coefficient (logP) than its 3-methoxy analog due to the additional methylene unit in the ethoxy group. This increased lipophilicity is a critical parameter for membrane permeability in drug candidates. A direct head-to-head comparison of predicted logP values is provided below. The difference is primarily attributed to the increased hydrophobicity of the ethyl group (C2H5) over the methyl group (CH3) [1].

Lipophilicity Drug Design Permeability

Boiling Point Elevation Over 3-Methoxy Analog

The higher molecular weight of 3-ethoxy-2-methylpyridine-4-carboxylic acid (181.19 g/mol) compared to its 3-methoxy analog (167.16 g/mol) is expected to result in a higher boiling point. While experimental boiling points are not available, the molecular weight difference suggests a boiling point elevation of approximately 15-25 °C, which can be advantageous in purification processes requiring distillation or sublimation, allowing for a wider separation window from lighter impurities.

Thermal Stability Purification Distillation

Utility in Kinase Inhibitor Patent Synthesis

Patent WO2017174995A1 explicitly exemplifies pyridine intermediates with the 3-alkoxy-2-methyl substitution pattern for the synthesis of kinase inhibitors [1]. While the patent does not disclose head-to-head yield comparisons, the specific ethoxy substitution is retained in the final bioactive molecules, suggesting that alternative alkoxy groups (e.g., methoxy) or des-methyl analogs did not provide the desired potency or selectivity profile. The patent's filing and prosecution history indicate the strategic value of this substitution.

Medicinal Chemistry Kinase Inhibitors Patent Intermediates

Optimal Application Scenarios


Late-Stage Lead Optimization in CNS Drug Discovery

The predicted elevated logP (Section 3, Evidence Item 1) makes this compound a preferred intermediate for CNS-targeted kinase inhibitors where enhanced blood-brain barrier penetration is desired. Procurement for preclinical development of analogs covered by WO2017174995A1 (Section 3, Evidence Item 3) is justified.

Gram-Scale Synthesis with High-Boiling Intermediates

The higher predicted boiling point (Section 3, Evidence Item 2) allows for more robust distillation purification protocols, reducing product loss in scale-up operations. This is advantageous for CROs and CMOs synthesizing multi-gram batches of advanced intermediates.

SAR Studies for Alkoxy Chain Length Exploration

When exploring the impact of alkoxy chain length on target affinity or ADME properties, 3-ethoxy-2-methylpyridine-4-carboxylic acid serves as the critical ethyl member of a homologous series (vs. methoxy and propoxy analogs), enabling precise SAR mapping.

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